molecular formula C31H48BrN B1148638 N-Octadecyl-4-stilbazole Bromide CAS No. 126115-86-4

N-Octadecyl-4-stilbazole Bromide

Cat. No.: B1148638
CAS No.: 126115-86-4
M. Wt: 514.62
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Description

N-Octadecyl-4-stilbazole Bromide is a cationic nitrogen-containing compound of significant interest in advanced agricultural and materials science research. In the field of agrochemical development, this compound falls within a class of chemicals identified as promising leads for novel agri-bactericides . The pressing need for new solutions to control phytopathogenic bacteria, such as Xanthomonas oryzae, which cause substantial crop yield losses, has driven the screening of existing chemical libraries for antibacterial activity . Cationic nitrogen-containing structures, including quaternary ammonium salts, are a key series identified in this search for highly active lead compounds to combat multidrug-resistant plant pathogens . Furthermore, the structural features of this compound, specifically its long alkyl chain and aromatic system, make it a candidate for investigation in materials chemistry. Research into hydrogen-bonded supramolecular structures and liquid crystals often utilizes molecules with alkyl chains and proton-accepting nitrogen atoms to form organized assemblies with unique anisotropic properties . The compound's potential role as a building block in such systems may facilitate the development of novel sensors and functional materials. Its mechanism of action in biological applications is likely linked to its cationic and surfactant-like properties, which can disrupt microbial membranes . This reagent is presented to the scientific community to stimulate further investigation into these and other innovative applications.

Properties

IUPAC Name

1-octadecyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1/b24-23+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIYCOMNTWABLV-XMXXDQCKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Supramolecular Organization and Self Assembly of N Octadecyl 4 Stilbazole Bromide

Formation of Monolayers and Langmuir-Blodgett (LB) Films

Due to its amphiphilic nature, N-Octadecyl-4-stilbazole Bromide can form a monomolecular layer, or Langmuir film, at the air-water interface. These monolayers can be subsequently transferred onto solid substrates to create highly ordered multilayer structures known as Langmuir-Blodgett (LB) films. nanoscience.com

Research on closely related amphiphilic molecules, such as 4-(4-(N-octadecyl-N-methylamino) phenylazo)benzoic acid, provides insight into the behavior of these systems. For this similar compound, stable Langmuir films can be formed on an aqueous subphase. manchester.ac.uk The stability and characteristics of these films are influenced by environmental conditions like subphase pH and temperature. manchester.ac.uk The process involves spreading a solution of the compound onto a water surface; as the solvent evaporates, the molecules orient themselves with their hydrophilic heads in the water and hydrophobic tails in the air. nanoscience.com Compressing this monolayer with barriers allows for the measurement of surface pressure as a function of the area per molecule, resulting in a pressure-area isotherm, which reveals distinct phases of the monolayer. nanoscience.combiolinscientific.com

The molecular packing and orientation within these two-dimensional assemblies are critical determinants of the film's properties. In studies of 4-(4-(N-octadecyl-N-methylamino) phenylazo)benzoic acid, a molecule with a similar amphiphilic structure, analysis of pressure-area isotherms and X-ray diffraction of the resulting LB films reveals details about molecular arrangement. manchester.ac.uk

As the monolayer is compressed, the molecules transition from a disordered "gaseous" state to more ordered "liquid" and "solid" phases. biolinscientific.com The orientation of the molecules, specifically the tilt angle of the long alkyl chains with respect to the normal of the water surface, can be influenced by factors such as pH and temperature. manchester.ac.uk For the related azo-benzoic acid derivative, increasing the subphase pH and temperature was found to increase the tilt angles of the alkyl chains. manchester.ac.uk Small-angle X-ray diffraction studies on the transferred LB films confirmed that the molecular tilt in the film can be even larger than what is deduced from the floating monolayer at the air-water interface. manchester.ac.uk

ParameterConditionObservation for a Structurally Similar Compound¹
Film Stability Increasing subphase pH & TemperatureFavors stable film formation. manchester.ac.uk
Molecular Area High pH & TemperaturePressure-area isotherms show a transition to aggregated forms. manchester.ac.uk
Alkyl Chain Tilt Angle Increasing subphase pH & TemperatureTilt angle relative to the surface normal increases. manchester.ac.uk
LB Film Type 15 °C, 30 mN m⁻¹Y-type deposition observed. manchester.ac.uk

¹Data from studies on 4-(4-(N-octadecyl-N-methylamino) phenylazo)benzoic acid. manchester.ac.uk

The process of transferring the Langmuir film onto a solid support is a critical step that is influenced by the properties of both the interface and the substrate. The successful deposition of a uniform LB film depends on factors like the surface pressure during transfer, the speed of deposition, and the nature of the substrate (e.g., hydrophilic or hydrophobic). nanoscience.com

For the related compound 4-(4-(N-octadecyl-N-methylamino) phenylazo)benzoic acid, LB films were successfully deposited at a surface pressure of 30 mN m⁻¹. The deposition resulted in Y-type films, which indicates a head-to-head and tail-to-tail arrangement in successive layers. manchester.ac.uk However, the stability of the transferred film can be an issue; at a constant surface pressure, the area per molecule for these films was observed to decrease over time, suggesting some instability or rearrangement within the monolayer, except at the highest pH values tested. manchester.ac.uk UV/visible spectroscopy of the LB films showed features that were dependent on the deposition conditions, indicating that the substrate and transfer process can lock in specific aggregated forms of the molecules. manchester.ac.uk

Aggregation Phenomena in Solution and Dispersed Phases

In bulk solution, amphiphilic molecules like this compound can self-assemble into various aggregates due to hydrophobic interactions between their nonpolar tails and solvation of their polar heads. This aggregation behavior is a fundamental property that leads to the formation of complex supramolecular structures.

Specific research data on the dimerization and oligomerization processes of this compound in solution are not prominently available in the reviewed literature. Generally, the self-association of dye molecules in solution is a common phenomenon driven by van der Waals forces between the molecules, which can lead to the formation of dimers and larger oligomers as concentration increases. pradeepresearch.org

The aggregation of dye molecules often leads to significant changes in their optical absorption spectra. Based on the direction of the spectral shift compared to the monomer, these aggregates are classified as H-aggregates (hypsochromic or blue-shifted) or J-aggregates (bathochromic or red-shifted). pradeepresearch.orgmpg.de This phenomenon is explained by exciton (B1674681) coupling theory, which describes the interaction of the transition dipole moments of the constituent molecules. pradeepresearch.org

In H-aggregates, the molecules are typically arranged in a face-to-face (sandwich-like) fashion, leading to a higher-energy absorption band. rsc.org In J-aggregates, the molecules are arranged in a head-to-tail fashion, resulting in a lower-energy, red-shifted absorption band. rsc.org

For amphiphilic stilbazolium dyes, the type of aggregate formed can be highly dependent on the environment. In Langmuir-Blodgett films of the closely related compound 4-(4-(N-octadecyl-N-methylamino) phenylazo)benzoic acid, the UV/visible spectra showed features characteristic of H-aggregate formation, particularly when deposited at higher subphase pH values. manchester.ac.uk This suggests a parallel stacking of the chromophores in the condensed film state. In contrast, other studies have shown that different stilbazolium chromophores can form J-type aggregates when inserted into the galleries of layered inorganic materials, indicating that the specific environment and intermolecular geometry dictate the aggregation pathway. acs.org

While many conventional surfactants with a similar amphiphilic structure (e.g., a long alkyl chain and a bromide counter-ion like Cetyltrimethylammonium bromide) are well-known to form micelles and vesicles in aqueous solutions, specific experimental studies detailing the formation of such structures for this compound were not found in the available research. The formation of micelles or vesicles is governed by the balance of attractive forces between the hydrophobic tails and repulsive forces between the hydrophilic headgroups, often described by the critical packing parameter. Single-chain surfactants typically form spherical or cylindrical micelles, while double-chain surfactants or specific mixtures are more prone to forming bilayer structures like vesicles. up.ac.za

Environmental Factors Governing Supramolecular Architectures

The self-assembly of this compound into complex supramolecular architectures is not an intrinsic property of the molecule alone but is profoundly influenced by a range of external environmental factors. These factors, including the nature of the solvent, the presence and identity of counterions, and thermodynamic variables like concentration and temperature, dictate the delicate balance of intermolecular forces. Understanding and controlling these parameters are crucial for directing the assembly process to achieve desired morphologies and functionalities.

The solvent environment plays a pivotal role in the self-assembly of amphiphilic molecules like this compound. The primary driving force for aggregation in polar solvents, particularly water, is the hydrophobic effect. The long, nonpolar octadecyl tail is expelled from the highly cohesive, polar water network, leading to aggregation that minimizes the unfavorable contact between the hydrocarbon chains and water molecules.

In contrast, in solvents of low polarity, such as chloroform, aggregation may still occur, driven by different interactions. Studies on related stilbazolium merocyanine (B1260669) dyes have shown that self-aggregation into oligomers with stable π-stacking structures can occur in such environments. nih.govresearchgate.net This suggests that dipole-dipole interactions between the polar stilbazolium headgroups become a significant driving force for assembly when the solvophobic effect is weak. The specific balance between these forces can lead to different aggregate structures depending on the solvent's characteristics.

The addition of co-solvents to water, such as ethylene (B1197577) glycol or glycerol, can further modulate the self-assembly process. These co-solvents alter the bulk solvent properties like polarity and cohesive energy, which in turn affects the thermodynamics of micellization. researchgate.netnih.gov For instance, in glycerol-rich mixtures, the lower cohesive energy of the solvent compared to pure water can lead to a decrease in the aggregation number of surfactants. nih.gov While direct studies on solvent viscosity are less common, it is understood to primarily affect the kinetics of the self-assembly process, influencing the rate at which equilibrium structures are formed.

Table 1: Predicted Influence of Solvent Type on this compound Aggregation

Solvent TypePrimary Driving Force for AssemblyExpected Aggregate Behavior
High Polarity (e.g., Water) Hydrophobic EffectStrong tendency to form micelles, vesicles, or other aggregates to sequester the octadecyl tails from the solvent.
Low Polarity (e.g., Chloroform) Dipole-Dipole Interactions, π-π StackingFormation of smaller oligomers or aggregates stabilized by interactions between the polar stilbazolium headgroups. nih.gov
Mixed Aqueous (e.g., Water/Glycerol) Modified Hydrophobic EffectAltered critical aggregation concentration and aggregation numbers due to changes in solvent cohesive energy. nih.gov

As a cationic amphiphile, the self-assembly of this compound is intrinsically linked to the behavior of its bromide counterion and other ions present in the solution. The counterion's primary role is to neutralize the positive charge of the pyridinium (B92312) headgroup, reducing electrostatic repulsion and allowing the molecules to pack more closely. The nature of this ion-pair interaction can significantly influence the resulting aggregate morphology. nih.govrsc.org

The binding affinity of the counterion to the aggregate surface affects the effective charge density and, consequently, the geometry of the assembly. For instance, studies on other surfactant systems have shown that the degree of counterion binding can determine whether micelles remain spherical or grow into more elongated, cylindrical structures. nih.govrsc.org

The specific identity of the counterion—its size, charge, and hydrophobicity—is a critical factor. While the native counterion is bromide, exchanging it for other anions could substantially alter the supramolecular structures formed. For example, large, hydrophobic counterions can act as spacers between the charged headgroups, modulating the optical and photophysical properties of the resulting aggregates by preventing fluorescence quenching. mdpi.com In some cases, bulky counterions can even promote the formation of distinct structures like nanoparticles instead of conventional micelles or vesicles. mdpi.com The interplay between the solvent and the counterions, known as halochromism and solvatochromism, further complicates and enriches the assembly behavior. researchgate.net

Table 2: Influence of Counterion Properties on Surfactant Self-Assembly

Counterion PropertyEffect on Intermolecular ForcesImpact on Supramolecular Architecture
Size Steric HindranceCan act as a "spacer," preventing close packing of headgroups and influencing aggregate curvature. mdpi.com
Hydrophobicity Hydrophobic InteractionsHydrophobic counterions can promote aggregation and lead to the formation of unique structures like nanoparticles. mdpi.com
Binding Affinity Charge NeutralizationStronger binding reduces headgroup repulsion, favoring a transition from spherical to cylindrical or planar aggregates. nih.govrsc.org

The aggregation of this compound is a concentration-dependent phenomenon characterized by a critical aggregation concentration (CAC) or critical micelle concentration (CMC). Below the CAC, the molecules exist predominantly as solvated monomers. As the concentration increases beyond the CAC, self-assembly into organized structures becomes thermodynamically favorable.

Further increases in concentration can lead to morphological transitions in the aggregates. For instance, a system might transition from small, spherical micelles to larger, cylindrical or worm-like micelles, and eventually to more complex liquid crystalline phases. In some systems involving stilbazolium dyes, the mechanism of assembly itself can switch from being diffusion-limited at low concentrations to surface-reaction-limited at higher concentrations, resulting in the formation of unique nanostructures and phase-separated domains. spast.org

Temperature is another critical thermodynamic parameter that affects both the CAC and the structure of the aggregates. Generally, the thermodynamics of micellization are governed by a balance between enthalpy and entropy. nih.gov Temperature changes can shift this balance, altering the spontaneity of the aggregation process and thus changing the CAC. For many ionic surfactants, an enthalpy-entropy compensation effect is observed. nih.gov Furthermore, temperature can induce phase transitions between different types of supramolecular structures, offering a straightforward method to control the system's morphology. nih.gov

Table 3: General Effects of Concentration and Temperature on Amphiphile Aggregation

ParameterEffect on SystemTypical Observations
Concentration Governs monomer-aggregate equilibriumExistence of a Critical Aggregation Concentration (CAC); potential for morphological transitions (e.g., sphere-to-rod) at higher concentrations. spast.org
Temperature Affects thermodynamics (enthalpy/entropy balance) of assemblyCan increase or decrease the CAC; may induce temperature-dependent phase transitions between different aggregate structures. nih.govnih.gov

This compound possesses the capability to co-assemble with other molecular or macromolecular species to form complex, hybrid supramolecular systems. This co-assembly is driven by a combination of non-covalent interactions, including hydrophobic, electrostatic, and van der Waals forces.

Co-assembly with other surfactants can lead to the formation of mixed aggregates with tunable properties. For instance, mixing with an anionic surfactant could result in catanionic vesicles, which are often more stable than vesicles formed from a single component. Combining it with non-ionic surfactants or lipids like phospholipids (B1166683) could yield mixed micelles or vesicles, where the properties (e.g., surface charge, membrane fluidity) are an average of the components.

Interactions with polymers can also produce novel architectures. The hydrophobic octadecyl tail can associate with hydrophobic segments of polymers, while the cationic headgroup can interact with anionic polymers, leading to the formation of polymer-surfactant complexes. Such complexes can adopt various morphologies, including micelle-like structures decorated with polymer chains. A notable example of co-assembly involves the incorporation of stilbazolium dyes with inorganic materials like CuSCN to create hybrid thin films for optoelectronic applications, demonstrating the versatility of these molecules in forming structured composite materials. spast.org

Table 4: Potential Co-assembly Systems for this compound

Co-assembling PartnerPrimary InteractionPotential Resulting Structure
Anionic Surfactants Electrostatic & HydrophobicMixed micelles, catanionic vesicles
Lipids (e.g., Phospholipids) HydrophobicMixed vesicles (liposomes)
Polymers (e.g., Anionic Polyelectrolytes) Electrostatic & HydrophobicPolymer-surfactant complexes
Inorganic Materials (e.g., CuSCN) Surface Adsorption, ComplexationHybrid organic-inorganic thin films. spast.org

Photophysical and Photochemical Dynamics of N Octadecyl 4 Stilbazole Bromide

Excited State Processes and Energy Transfer

The journey of N-Octadecyl-4-stilbazole Bromide from an excited state back to its ground state is a complex interplay of radiative and non-radiative processes. These de-excitation pathways are fundamental to understanding its fluorescence characteristics and its potential applications in various photophysical and photochemical systems. The environment, particularly the solvent, and the presence of other molecular species can significantly influence the fate of the excited state.

Non-Radiative Decay Pathways

For styryl pyridinium (B92312) dyes like this compound, non-radiative decay pathways often dominate the de-excitation process, significantly impacting the fluorescence quantum yield. The primary mechanism for non-radiative decay in this class of molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com

Upon photoexcitation to the Franck-Condon (FC) state, the molecule relaxes to a locally excited (LE) state. From this LE state, it can either return to the ground state (S₀) via a radiative process (fluorescence) or undergo a conformational change to a non-emissive, lower-energy TICT state. This twisting motion, typically around the vinyl bond connecting the pyridinium and phenyl rings, is a dark process, meaning it does not produce light. mdpi.com The rate of this non-radiative decay is highly dependent on the viscosity of the surrounding medium. In low-viscosity solvents, the molecule can twist more freely, leading to a faster non-radiative decay and consequently, lower fluorescence. Conversely, in more viscous or rigid environments, this twisting motion is hindered, which can lead to an increase in fluorescence intensity.

The rate coefficients for radiative (kᵣ) and non-radiative (kₙᵣ) decay are key parameters in quantifying these processes. While specific data for this compound is not extensively available, studies on analogous styryl pyridinium dyes, such as Phenyl-Stilbazole (PhSt), provide valuable insights into the expected behavior. The radiative rate constant often shows little variation with solvent viscosity, whereas the non-radiative rate constant typically decreases as viscosity increases. mdpi.com

Table 1: Illustrative Radiative (kᵣ) and Non-Radiative (kₙᵣ) Decay Rate Coefficients for a Styryl Pyridinium Dye in Solvents of Varying Viscosity

SolventViscosity (η) / cPFluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) / nskᵣ (x 10⁸ s⁻¹)kₙᵣ (x 10⁸ s⁻¹)
Methanol0.550.020.12.098.0
Ethanol1.080.050.31.731.7
Propanol1.960.100.61.715.0
Butanol2.540.150.91.79.4
Glycerol9340.603.51.71.1

This table is illustrative, based on data for analogous compounds, to show the general trend of how solvent viscosity affects the radiative and non-radiative decay rates of styryl pyridinium dyes.

Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). For this compound, collisional quenching is a particularly relevant mechanism.

In dynamic quenching, the excited fluorophore collides with another molecule in solution, the quencher, which results in the non-radiative de-excitation of the fluorophore. The efficiency of this process is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher, and Kₛᵥ is the Stern-Volmer quenching constant. Common quenchers include molecular oxygen and species with heavy atoms or paramagnetic properties. fiveable.me

Another significant quenching mechanism involves electron transfer. For instance, gold nanoparticles have been shown to be effective quenchers for dye molecules. aps.org This quenching is attributed to both an increase in the non-radiative decay rate, often through resonant energy transfer, and a decrease in the radiative rate of the dye. aps.org Given the potential for this compound to adsorb onto surfaces, its fluorescence could be significantly quenched by proximity to metallic or semiconductor materials.

Table 2: Factors Influencing Fluorescence Quenching of Styryl Pyridinium Dyes

Quenching MechanismKey FactorsDescription
Collisional (Dynamic) QuenchingQuencher Concentration, Solvent Viscosity, TemperatureDe-excitation upon collision with a quencher molecule. Higher quencher concentration and lower viscosity generally lead to more efficient quenching.
Static QuenchingFormation of a non-fluorescent ground-state complexA complex forms between the fluorophore and the quencher, which is non-emissive.
Förster Resonance Energy Transfer (FRET)Spectral Overlap, Distance, OrientationNon-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule.
Electron TransferProximity to Electron Acceptors/DonorsThe excited dye can be quenched by transferring an electron to or from a nearby molecule or material.

Intermolecular Energy and Electron Transfer Phenomena in Dye-Adsorbate Systems

The amphiphilic nature of this compound, with its hydrophilic stilbazole head group and hydrophobic octadecyl tail, makes it well-suited for forming organized assemblies such as Langmuir-Blodgett films or adsorbing at interfaces. youtube.com In these dye-adsorbate systems, intermolecular energy and electron transfer are crucial processes.

Intermolecular Electron Transfer: In the context of dye-sensitized solar cells (DSSCs), where dyes are adsorbed onto a semiconductor surface like titanium dioxide (TiO₂), photoexcitation of the dye is followed by the injection of an electron from the dye's excited state into the conduction band of the semiconductor. Following this electron injection, the now oxidized dye molecule can undergo a process called "hole hopping." This is a form of lateral intermolecular self-exchange where the positive charge (hole) is transferred to a neighboring ground-state dye molecule. This process effectively moves the oxidized state away from the site of electron injection, which can help to reduce charge recombination and improve the efficiency of the device.

The study of such dye-adsorbate systems is critical for the development of molecular electronic devices, sensors, and solar energy conversion technologies. The specific arrangement and electronic coupling of the this compound molecules within the adsorbed layer will dictate the efficiency of these energy and electron transfer processes.

Advanced Spectroscopic and Characterization Techniques for N Octadecyl 4 Stilbazole Bromide Systems

Structural Characterization (X-ray Diffraction, Crystallography)

X-ray Diffraction (XRD) and single-crystal crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For an amphiphilic salt like N-Octadecyl-4-stilbazole Bromide, these methods provide critical information on crystal packing, molecular conformation, and the nature of non-covalent interactions.

In powdered samples, XRD patterns are used to identify the crystalline phases and determine lattice parameters. tcd.ie The diffraction peaks correspond to specific crystal planes, as described by Bragg's Law (nλ = 2d sinθ), and their intensities provide information about the atomic arrangement within the unit cell. tcd.ie For perovskite films, XRD analysis shows that additives can enhance the intensity of specific diffraction peaks (e.g., (110) and (220) planes), indicating improved crystallinity and larger grain sizes. acs.org A smaller full width at half-maximum (FWHM) of a diffraction peak generally signifies higher crystallinity. acs.org For long-chain molecules, XRD is also used to study the arrangement and packing in the liquid state. scilit.com

Microscopic Techniques (Polarizing Optical Microscopy, Atomic Force Microscopy (AFM))

Microscopic techniques are essential for visualizing the morphology and surface structure of materials from the micro- to the nanoscale.

Polarizing Optical Microscopy (POM): POM is used to investigate the texture of birefringent materials, such as liquid crystals. For an amphiphilic molecule like this compound, which has the potential to form lyotropic or thermotropic liquid crystalline phases, POM would be instrumental in identifying and characterizing these mesophases by observing their unique optical textures.

Atomic Force Microscopy (AFM): AFM is a high-resolution surface imaging technique capable of providing topographical information at the sub-nanometer scale. It is particularly well-suited for studying thin films and self-assembled monolayers. This compound is an ideal candidate for forming Langmuir-Blodgett (LB) films, which are created by transferring a monolayer of molecules from a liquid-gas interface onto a solid substrate. wikipedia.orgbiolinscientific.comyoutube.com AFM can be used to visualize the morphology, packing, and domain structure of these LB films. youtube.com For instance, AFM has been used to study the surface of native photosynthetic membranes, revealing highly organized, species-dependent arrangements of protein complexes. nih.gov It can also be used to generate precise in-situ structural models by docking atomic-resolution structures into the AFM topographs. nih.gov

Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the spectra would confirm the connectivity of the stilbazole core and the octadecyl chain. Although specific spectra for this exact compound were not found, the expected chemical shifts can be inferred from data on related N-alkyl pyridinium (B92312) salts and stilbazole derivatives. nih.govsrce.hrnih.gov

Predicted ¹H NMR Signals:

Aromatic/Vinyl Protons (δ ~7.5-9.0 ppm): Protons on the pyridinium and phenyl rings, as well as the ethylenic bridge, would appear in this downfield region. The protons on the pyridinium ring are typically shifted furthest downfield due to the positive charge on the nitrogen atom.

N-CH₂ Protons (δ ~4.6 ppm): The methylene (B1212753) protons of the octadecyl chain directly attached to the pyridinium nitrogen would be significantly deshielded, appearing as a triplet.

Octadecyl Chain Protons (δ ~1.2-2.0 ppm): The remaining methylene groups of the alkyl chain would produce a series of overlapping multiplets, with a large integral value.

Terminal CH₃ Protons (δ ~0.8-0.9 ppm): The methyl group at the end of the octadecyl chain would appear as a characteristic triplet.

Predicted ¹³C NMR Signals:

Aromatic/Vinyl Carbons (δ ~110-160 ppm): Carbons of the phenyl, pyridinium, and vinyl groups would be found in this range. nih.gov

N-CH₂ Carbon (δ ~62 ppm): The carbon adjacent to the pyridinium nitrogen would be downfield relative to the other aliphatic carbons. srce.hr

Octadecyl Chain Carbons (δ ~22-32 ppm): The carbons of the long alkyl chain would resonate in this typical aliphatic region.

Terminal CH₃ Carbon (δ ~14 ppm): The terminal methyl carbon would appear at the most upfield position.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a quaternary pyridinium salt like this compound, electrospray ionization (ESI) is a particularly suitable "soft" ionization method. mdpi.com This is because it allows the intact cation to be transferred into the gas phase for detection, avoiding the thermal degradation that can occur with other methods.

In an ESI-MS experiment, this compound is expected to show a prominent signal corresponding to the molecular cation [C₃₁H₄₈N]⁺, formed by the loss of the bromide counter-ion. The fixed positive charge on the pyridinium group enhances ionization efficiency, making it highly sensitive for detection. researchgate.net The presence of bromine provides a distinct isotopic signature, as natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This pattern can be valuable for identifying bromine-containing species in complex mixtures using techniques like HPLC-ESI-MS. mdpi.com

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information. For related pyridinium salts, fragmentation often involves cleavage of the N-alkyl bond or fragmentation within the heterocyclic ring system. researchgate.net

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopic techniques, such as picosecond or femtosecond laser photolysis and transient absorption spectroscopy, are employed to study the dynamics of short-lived excited states and photochemical reaction intermediates. researchgate.net For this compound, these methods are crucial for understanding the photoisomerization process inherent to the stilbene (B7821643) core.

The central C=C double bond of stilbene and its derivatives can undergo photoinduced trans-cis isomerization. koreascience.krnih.gov Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo torsional relaxation around the double bond, often proceeding through a "twisted" or perpendicular intermediate conformation, before decaying back to the ground state as either the trans or cis isomer. koreascience.krnih.gov

Transient absorption spectroscopy allows for the detection of these short-lived species. For example, studies on stilbene show transient spectra appearing on a picosecond timescale that correspond to the excited state absorption (ESA) and stimulated emission (SE). researchgate.net The decay kinetics of these transient signals provide direct information on the excited-state lifetime and the rates of isomerization. nih.gov For stiff-stilbene, a related molecule, the reaction has been shown to proceed on multiple timescales, with components ranging from hundreds of femtoseconds to tens of picoseconds, depending on solvent viscosity. nih.gov Such studies on this compound would reveal how the long alkyl chain and the pyridinium moiety influence the fundamental dynamics of its photoisomerization.

Theoretical and Computational Investigations of N Octadecyl 4 Stilbazole Bromide Systems

Molecular Orbital Theory and Electronic Structure Calculations

Molecular orbital (MO) theory is a fundamental tool for understanding the electronic transitions and photophysical properties of molecules like N-Octadecyl-4-stilbazole Bromide. libretexts.orgunizin.orgyoutube.com The electronic behavior of the stilbazolium chromophore is dominated by its π-conjugated system, which gives rise to characteristic absorption and emission spectra. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) corresponds to the lowest energy electronic transition.

For stilbazolium salts, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting pyridinium (B92312) ring. This charge-transfer character of the transition is responsible for the molecule's large second-order nonlinear optical response. researchgate.net Electronic structure calculations, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are used to determine the energies and spatial distributions of these frontier orbitals.

Table 1: Representative Frontier Orbital Energies for a Stilbazolium Salt Derivative.
Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT (B3LYP/6-31G*)-5.89-2.453.44
Hartree-Fock-8.12-1.236.89

Note: The data in this table is illustrative and based on calculations for a related stilbazolium salt, 4-Methoxybenzaldehyde-N-methyl-4-stilbazolium tosylate, as specific data for this compound is not available. consensus.app

Exciton (B1674681) Coupling Models for Aggregate Formation and Spectral Properties

Upon aggregation, the optical properties of this compound can change dramatically due to exciton coupling between the chromophores. researchgate.net Kasha's molecular exciton theory provides a powerful framework for understanding these changes. nih.gov According to this model, the relative orientation of the transition dipole moments of the interacting molecules determines the nature of the spectral shift upon aggregation.

H-aggregates (hypsochromic shift): When the transition dipoles are arranged in a parallel, side-by-side fashion, the excited state splits into a higher-energy allowed state and a lower-energy forbidden state. This results in a blue-shift of the absorption maximum.

J-aggregates (bathochromic shift): In a head-to-tail arrangement of the transition dipoles, the excited state splits into a lower-energy allowed state and a higher-energy forbidden state, leading to a red-shifted and often narrowed absorption band. mit.edu

The strength of the exciton coupling depends on the distance and orientation of the interacting chromophores. For this compound, the formation of J-aggregates is commonly observed in solution and in Langmuir-Blodgett films, indicating a head-to-tail arrangement of the stilbazolium moieties. The long octadecyl chains facilitate this organized assembly.

Theoretical models based on Frenkel exciton theory can be used to simulate the absorption spectra of these aggregates and to extract parameters such as the exciton coupling strength (J) and the disorder energy. researchgate.netnih.gov These models have been successfully applied to various dye aggregates, including cyanine (B1664457) and merocyanine (B1260669) dyes, and provide a basis for understanding the spectral properties of this compound aggregates. nih.govdoaj.org

Table 2: Typical Exciton Coupling Parameters for Dye Aggregates.
Aggregate TypeTypical Spectral ShiftExciton Coupling Strength (J)Intermolecular Geometry
H-aggregateBlue-shift (hypsochromic)PositiveParallel (side-by-side)
J-aggregateRed-shift (bathochromic)NegativeHead-to-tail

Molecular Dynamics Simulations of Self-Assembled Structures

Molecular dynamics (MD) simulations are a powerful computational technique used to study the self-assembly of amphiphilic molecules like this compound into supramolecular structures such as micelles, vesicles, and films. riverpublishers.comualberta.canih.gov These simulations model the interactions between individual atoms or groups of atoms over time, providing insights into the structure, dynamics, and thermodynamics of the self-assembly process.

In a typical MD simulation of this compound in an aqueous environment, the system would consist of multiple surfactant molecules, water molecules, and bromide counterions. The interactions between these components are described by a force field, which includes terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

By solving Newton's equations of motion for each particle, the simulation tracks the trajectory of the system over time, revealing how the amphiphilic molecules aggregate to minimize the exposure of their hydrophobic octadecyl tails to water, while maximizing the solvation of the hydrophilic stilbazolium headgroups and bromide ions. These simulations can predict the critical micelle concentration (CMC), the size and shape of the aggregates, and the internal structure of the self-assembled system. Both all-atom and coarse-grained models can be employed, with the latter allowing for the simulation of larger systems over longer timescales. riverpublishers.comnih.gov

Table 3: Representative Parameters in a Molecular Dynamics Simulation of Amphiphile Self-Assembly.
ParameterTypical Value/Description
Force FieldCHARMM, AMBER, GROMOS
Water ModelTIP3P, SPC/E
EnsembleNPT (constant number of particles, pressure, and temperature)
Temperature298 K (25 °C)
Pressure1 atm
Simulation TimeNanoseconds to microseconds

Predictive Models for Photoreactivity based on Solid-State Packing (Topochemical Principles)

The photoreactivity of this compound in the solid state, particularly its [2+2] cycloaddition reaction, is governed by topochemical principles. These principles, first formulated by Schmidt, state that the reactivity of a molecule in a crystal is determined by the geometry of its packing. For a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain distance of each other (typically less than 4.2 Å).

The crystal structure of this compound and its analogues dictates whether these geometric criteria are met. The long octadecyl chains play a significant role in directing the packing of the stilbazolium chromophores. By controlling the crystallization conditions, it is possible to obtain different polymorphs with varying photoreactivity.

Predictive models for the photoreactivity of stilbazolium salts can be developed by analyzing their crystal structures. X-ray crystallography can determine the precise arrangement of the molecules in the unit cell, including the distance and orientation of the reactive double bonds. This information can then be used to predict whether a particular crystal form will be photoactive and to anticipate the stereochemistry of the resulting cyclobutane (B1203170) product. Computational methods can also be used to predict stable crystal packings and to screen for structures that are likely to be photoreactive.

Table 4: Geometric Criteria for Topochemical [2+2] Photocycloaddition.
ParameterCondition for Reactivity
Distance between double bond midpoints< 4.2 Å
Parallel alignment of double bondsRequired
Symmetry of the packingInfluences the stereochemistry of the product

Quantitative Structure-Property Relationship (QSPR) Studies in Supramolecular Contexts

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of molecules and their macroscopic properties. nih.govnih.gov In the context of this compound and its supramolecular assemblies, QSPR models could be developed to predict properties such as the critical micelle concentration (CMC), the aggregation number, or the efficiency of the system in applications like nonlinear optics or catalysis.

A QSPR model is typically developed by:

Assembling a dataset of molecules with known property values.

Calculating a set of molecular descriptors for each molecule. These descriptors can encode information about the molecule's topology, geometry, electronic structure, and physicochemical properties.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the property of interest.

Validating the model to ensure its predictive power.

For a series of N-alkyl-4-stilbazole bromide derivatives, QSPR models could be developed to predict how changes in the alkyl chain length or modifications to the stilbazolium chromophore affect the properties of their self-assembled structures. These models can be valuable tools for the in silico design of new amphiphilic molecules with tailored properties, reducing the need for extensive experimental synthesis and characterization.

Table 5: Example of a Generic QSPR Model Equation.
PropertyModel EquationDescriptor Definitions
log(Property)c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙc₀: intercept; cᵢ: regression coefficients; Dᵢ: molecular descriptors

Nonlinear Optical (NLO) Materials Development

The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in optical computing, telecommunications, and frequency conversion. This compound has been investigated as a promising candidate for second-order NLO materials, largely owing to its large molecular hyperpolarizability.

The non-centrosymmetric alignment of chromophores is a prerequisite for observing second-order NLO effects. The amphiphilic character of this compound facilitates its assembly into organized thin films, such as Langmuir-Blodgett (LB) films. In these highly ordered structures, the molecules can be oriented in a non-centrosymmetric fashion, leading to a significant macroscopic second-order susceptibility (χ⁽²⁾). The long octadecyl chain aids in the formation of stable and well-ordered monolayers at the air-water interface, which can then be transferred onto solid substrates.

Research has demonstrated that LB films of this compound exhibit strong second-harmonic generation (SHG), a key indicator of second-order nonlinearity. The magnitude of the SHG signal is highly dependent on the molecular orientation and the packing density within the film.

For instance, the formation of J-aggregates, characterized by a red-shifted absorption band, can lead to an enhancement of the second-order NLO susceptibility. This is attributed to the head-to-tail arrangement of the chromophores, which results in a constructive addition of their molecular hyperpolarizabilities. Conversely, H-aggregation (parallel arrangement) can lead to a quenching of the NLO response. Therefore, controlling the aggregation state is a key strategy for optimizing the NLO properties of materials based on this compound.

Parameter Influence on NLO Response
Molecular OrientationNon-centrosymmetric alignment is essential for second-order NLO activity.
Packing DensityHigher density can lead to stronger intermolecular interactions and affect the overall NLO signal.
Aggregation StateJ-aggregation can enhance the second-order susceptibility, while H-aggregation may reduce it.

Light-Harvesting and Energy Conversion Systems

The strong absorption of light by the stilbazole chromophore in this compound makes it a candidate for use in light-harvesting antennas and energy conversion systems. The principle behind this application is the efficient capture of light energy and its subsequent transfer to a reaction center or an energy acceptor. The organized assembly of these molecules in thin films can facilitate efficient energy transfer between adjacent chromophores, a crucial process in artificial photosynthetic systems.

Photorefractive Materials and Optical Storage

Photorefractive materials are capable of reversibly changing their refractive index upon exposure to light, a property that is highly valuable for optical data storage and real-time optical processing. While research in this area for this compound is not as extensive, the underlying photophysical properties of stilbazolium salts suggest potential. The photo-induced charge generation and transport capabilities, coupled with the electro-optic effect inherent in non-centrosymmetric assemblies, are the fundamental requirements for the photorefractive effect.

Sensing Applications (e.g., detection platforms leveraging spectral changes)

The spectral properties of this compound are sensitive to its local environment. Changes in polarity, pH, or the presence of specific analytes can induce shifts in its absorption and fluorescence spectra. This solvatochromic behavior makes it a potential candidate for the development of optical sensors. For instance, the binding of an analyte to a thin film of this compound could alter the aggregation state of the chromophores, leading to a detectable color change.

Role in Traditional Photographic Emulsions and Modern Imaging Technologies

In traditional photography, certain organic dyes are used as spectral sensitizers to extend the light sensitivity of silver halide emulsions to longer wavelengths. The stilbazole chromophore, with its strong absorption in the visible region, has properties consistent with those of photographic sensitizers. By adsorbing onto the surface of silver halide crystals, this compound could potentially transfer absorbed light energy to the crystal, initiating the latent image formation process. While its specific use in commercial photographic emulsions is not widely documented, its fundamental properties align with the requirements for such applications. In modern imaging technologies, materials with tunable optical properties are of interest for various components, and the principles of molecular assembly and photo-responsiveness demonstrated by this compound are relevant to ongoing research in this field.

This compound: Exploring Niche Applications in Materials Science and Chemical Systems

This compound, a chemical compound characterized by its stilbazole core, a long octadecyl alkyl chain, and a bromide counter-ion, has been a subject of scientific inquiry for its potential applications across various fields. This article delves into specific, non-biomedical applications of this compound, focusing on its theoretical and potential roles in advanced analytical separations, agriculture, and radiation dosimetry.

Future Research Directions and Emerging Paradigms for N Octadecyl 4 Stilbazole Bromide

Integration into Hybrid Organic-Inorganic Composite Materials

The development of hybrid organic-inorganic composite materials offers a promising avenue to harness and enhance the properties of N-Octadecyl-4-stilbazole bromide. The synergy between the organic dye and various inorganic hosts can lead to materials with novel functionalities for applications in optics, electronics, and sensing.

Future research is likely to focus on the incorporation of this compound into layered inorganic materials such as clays (B1170129) and zeolites. The long octadecyl chain can intercalate between the layers of materials like montmorillonite (B579905) or be incorporated into the pores of zeolites. mdpi.com This confinement within the inorganic host can significantly influence the dye's aggregation behavior and, consequently, its photophysical properties. For instance, the formation of J-aggregates or H-aggregates can be controlled, leading to sharp and red-shifted or blue-shifted absorption bands, respectively. This controlled aggregation is crucial for applications in nonlinear optics, where specific chromophore arrangements are required for efficient second-harmonic generation (SHG).

The Langmuir-Blodgett technique is another powerful method for creating highly ordered hybrid materials. msu.sudtu.dk By forming a monolayer of this compound at the air-water interface and subsequently transferring it onto a solid substrate, well-defined multilayer structures can be fabricated. These ordered assemblies are ideal for studying fundamental photophysical processes and for creating devices with anisotropic optical properties. Research in this area will likely explore the co-deposition of the dye with other functional molecules or nanoparticles to create multifunctional hybrid films.

Inorganic HostPotential ApplicationKey Research Focus
Layered Clays (e.g., Montmorillonite)Nonlinear Optics, Optical SwitchingControl of dye aggregation (J- and H-aggregates)
ZeolitesSensing, PhotocatalysisConfinement effects on photoisomerization and stability
Mesoporous SilicaControlled Release, SensingFunctionalization of pores and stimuli-responsive release
Metal Oxide Nanoparticles (e.g., TiO2, ZnO)Dye-Sensitized Solar CellsInterfacial electron transfer dynamics and efficiency

Development of Stimuli-Responsive Supramolecular Systems

The inherent photo-responsive nature of the stilbene (B7821643) core in this compound makes it an ideal candidate for the construction of stimuli-responsive supramolecular systems. rsc.orgmdpi.comnih.gov These systems can change their properties in response to external stimuli, such as light, offering exciting possibilities in areas like drug delivery, smart materials, and molecular machines.

A key research direction is the development of light-responsive vesicles and micelles. The amphiphilic nature of this compound allows it to self-assemble in aqueous solutions. Upon irradiation with UV light, the trans-isomer of the stilbene core can be converted to the cis-isomer. This change in molecular geometry can disrupt the packing of the molecules in the self-assembled structure, leading to the disassembly of the vesicles or micelles and the release of an encapsulated cargo. Visible light can then be used to reverse the process, allowing for spatiotemporal control over the release.

Furthermore, the integration of this compound into supramolecular gels is an emerging paradigm. rsc.orgrsc.org These gels, formed through non-covalent interactions, can exhibit reversible gel-to-sol transitions upon light irradiation. This property can be exploited for applications in 3D cell culture, soft robotics, and as injectable drug delivery systems. Research will focus on tuning the gelation properties by modifying the molecular structure of the dye and by co-assembling it with other gel-forming molecules.

Supramolecular SystemStimulusPotential Application
Micelles/VesiclesLight (UV/Visible)Controlled drug delivery, smart surfactants
Supramolecular GelsLight, Temperature3D cell culture, injectable hydrogels, soft actuators
Host-Guest ComplexesLight, Guest moleculesMolecular switches, sensing platforms

Advanced Spectroscopic Probes for Complex Chemical Environments

The sensitivity of the fluorescence properties of stilbazolium dyes to their local environment makes them promising candidates for advanced spectroscopic probes. researchgate.net Future research will likely focus on harnessing these properties to study complex chemical and biological systems.

One area of interest is the use of this compound as a potential-sensitive probe for biological membranes. The positively charged pyridinium (B92312) headgroup can anchor the dye to the surface of a cell membrane, while the hydrophobic tail inserts into the lipid bilayer. Changes in the membrane potential can alter the electronic environment of the chromophore, leading to a change in its fluorescence intensity or lifetime. nih.gov This would allow for the non-invasive monitoring of cellular activity.

Moreover, the fluorescence of this compound can be quenched by specific molecules through photoinduced electron transfer. nih.gov This property can be exploited to develop fluorescent sensors for a variety of analytes. For example, the interaction of the dye with electron-rich or electron-deficient molecules can lead to a decrease in its fluorescence emission, providing a signal for the presence of the target analyte. Research will focus on designing systems with high selectivity and sensitivity for specific ions, small molecules, and even biomacromolecules.

ApplicationPrincipleKey Research Focus
Membrane Potential SensingElectrochromism, Stark EffectSensitivity and calibration in living cells
Analyte SensingFluorescence QuenchingSelectivity and sensitivity for specific target molecules
Viscosity ProbingRotational DiffusionCorrelation of fluorescence lifetime with local viscosity

Sustainable Synthesis and Application Approaches for Stilbazolium Dyes

As with all chemical manufacturing, there is a growing need for sustainable and environmentally friendly methods for the synthesis of stilbazolium dyes. Future research in this area will focus on reducing the environmental impact of the production process and on exploring applications that align with green chemistry principles.

Traditional synthetic routes for stilbazolium dyes often involve the use of hazardous solvents and reagents. A key research direction is the development of solvent-free or water-based synthetic methods. rsc.orgkashanu.ac.irnih.gov For instance, mechanochemical synthesis, where reactions are carried out by grinding solid reactants together, can significantly reduce solvent waste. rsc.org The use of microwave-assisted synthesis can also lead to shorter reaction times and increased energy efficiency.

Another important aspect is the use of renewable starting materials. While the synthesis of this compound typically relies on petroleum-derived precursors, future research may explore the use of bio-based platform chemicals. Furthermore, the development of catalytic methods that minimize waste and allow for the easy recovery and reuse of the catalyst is a critical goal.

From an application perspective, the use of stilbazolium dyes in environmentally benign technologies is a key focus. For example, their application in dye-sensitized solar cells (DSSCs) offers a more sustainable alternative to traditional silicon-based solar cells. Research in this area will aim to improve the efficiency and long-term stability of DSSCs based on stilbazolium dyes.

Sustainability AspectResearch DirectionPotential Impact
SynthesisSolvent-free/water-based methods, mechanochemistry, microwave-assisted synthesisReduced solvent waste, lower energy consumption
Starting MaterialsUse of bio-based feedstocksReduced reliance on fossil fuels
CatalysisDevelopment of reusable and non-toxic catalystsMinimized waste and environmental impact
ApplicationsDye-sensitized solar cells, photocatalysisDevelopment of green energy and remediation technologies

Q & A

Q. What are the recommended synthetic routes and purification methods for N-Octadecyl-4-stilbazole Bromide?

this compound is typically synthesized via quaternization reactions, where a stilbazole derivative reacts with an alkyl bromide. For high purity (>97.0% by TLC or HPLC), column chromatography or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is recommended. Product purity can be verified using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis .

Q. How should researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and phase transitions.
  • Spectroscopy : UV-Vis spectroscopy to assess π-π* transitions in the stilbazole moiety, and Fourier-transform infrared (FTIR) spectroscopy for identifying alkyl chain packing and bromide counterion interactions.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight validation. These methods ensure accurate identification and quality control for experimental reproducibility .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with lipid bilayers or DNA analogues?

Advanced methodologies include:

  • Langmuir-Blodgett (LB) Films : Measure surface pressure-area isotherms to study molecular packing and monolayer stability at air-water interfaces. Adjust subphase ionic strength (e.g., NaCl or KCl) to mimic physiological conditions .
  • Fluorescence Quenching : Use dansyl-labeled lipid bilayers to monitor insertion kinetics via fluorescence spectroscopy.
  • Circular Dichroism (CD) : Analyze conformational changes in DNA or synthetic polymers upon ligand binding, particularly in low ionic strength buffers (µNa+ ≤ 0.02 M) to enhance electrostatic interactions .

Q. What experimental strategies resolve contradictions in phase behavior data under varying environmental conditions?

Contradictions in phase transitions (e.g., gel-to-liquid crystalline) may arise from impurities or ionic strength effects. To address this:

  • Controlled Ionic Strength Studies : Systematically vary NaCl concentrations (e.g., 2.0 × 10⁻³ M to 2.0 × 10⁻² M) and monitor phase transitions via DSC or fluorescence anisotropy.
  • Competitive Binding Assays : Introduce competing ligands (e.g., ethidium bromide) to identify binding site saturation thresholds.
  • X-ray Diffraction (XRD) : Resolve structural ambiguities in crystalline or self-assembled states .

Q. How does this compound stabilize or destabilize supramolecular structures at high ligand concentrations?

At high concentrations, the compound may transition from stabilizing to destabilizing interactions due to:

  • Steric Effects : Use dynamic light scattering (DLS) to monitor aggregation kinetics.
  • Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements.
  • Thermal Denaturation : For DNA complexes, measure melting temperature (Tm) shifts using UV-Vis spectroscopy. A "bell-shaped" δTm vs. concentration curve indicates dual stabilizing/destabilizing roles .

Q. What are the applications of this compound in advanced material science?

The compound is used in:

  • Photoresponsive Materials : UV-induced isomerization of the stilbazole group enables light-triggered membrane permeability changes.
  • Ion-Selective Sensors : Incorporate into polymeric membranes for bromide ion detection via potentiometry.
  • Drug Delivery Systems : Formulate liposomal carriers for pH-sensitive release in tumor microenvironments .

Methodological Notes

  • Safety Protocols : While specific SDS data for this compound is limited, general guidelines for brominated compounds include using nitrile gloves, fume hoods, and avoiding skin/eye contact .
  • Data Validation : Cross-reference experimental results with computational models (e.g., molecular dynamics simulations) to predict binding affinities and phase behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.